molecular formula C20H18ClNO3 B6038029 N-(4-chloro-2,5-dimethoxyphenyl)-2-(naphthalen-1-yl)acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B6038029
M. Wt: 355.8 g/mol
InChI Key: YJEHTQQBICFKOP-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro and two methoxy groups on a phenyl ring, which is connected to a naphthyl group via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 1-naphthylacetic acid.

    Amide Bond Formation: The amide bond is formed by reacting 4-chloro-2,5-dimethoxyaniline with 1-naphthylacetic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, solvent recycling, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield aldehydes or acids, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-(naphthalen-1-yl)acetamide may have several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Use in the synthesis of organic semiconductors or other advanced materials.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(naphthalen-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthyl group.

    N-(4-chloro-2,5-dimethoxyphenyl)-2-(naphthalen-2-yl)acetamide: Similar structure but with the naphthyl group attached at a different position.

Uniqueness

The uniqueness of N-(4-chloro-2,5-dimethoxyphenyl)-2-(naphthalen-1-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both chloro and methoxy groups on the phenyl ring, along with the naphthyl group, provides a unique combination of electronic and steric properties.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-24-18-12-17(19(25-2)11-16(18)21)22-20(23)10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,11-12H,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEHTQQBICFKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CC2=CC=CC3=CC=CC=C32)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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